2-(オキサゾール-2-イル)アセトニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

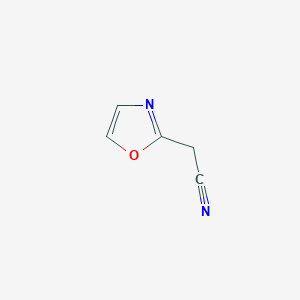

2-(Oxazol-2-YL)acetonitrile is a heterocyclic compound featuring an oxazole ring attached to an acetonitrile group

科学的研究の応用

2-(Oxazol-2-YL)acetonitrile has a wide range of applications in scientific research:

作用機序

Target of Action

2-(Oxazol-2-YL)acetonitrile is a derivative of oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Oxazoline-based compounds are known for their biological activities and have a wide range of applications in pharmaceuticals . .

Mode of Action

It’s known that oxazoline derivatives can interact with various enzymes and receptors via numerous non-covalent interactions . This suggests that 2-(Oxazol-2-YL)acetonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Oxazoline derivatives are known to have various biological properties and are used in many drugs, dyes, and catalysts . This suggests that 2-(Oxazol-2-YL)acetonitrile could potentially affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

In silico adme studies have been conducted on related compounds . These studies can provide insights into the potential bioavailability of 2-(Oxazol-2-YL)acetonitrile.

Result of Action

Given the biological activities associated with oxazoline derivatives , it can be inferred that 2-(Oxazol-2-YL)acetonitrile might have similar effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxazol-2-YL)acetonitrile typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method includes the reaction of aromatic nitriles with amino alcohols under microwave irradiation, which affords good to high yields . Additionally, a solvent-free protocol using a biopolymer-based catalyst, cellulose sulfuric acid, has been developed for the synthesis of 2-oxazolines .

Industrial Production Methods

Industrial production methods for 2-(Oxazol-2-YL)acetonitrile are not extensively documented in the literature. the use of flow chemistry techniques, such as the rapid flow synthesis of oxazolines and their oxidation to oxazoles, suggests potential scalability for industrial applications .

化学反応の分析

Types of Reactions

2-(Oxazol-2-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: Oxazolines can be oxidized to oxazoles using reagents like manganese dioxide.

Substitution: The compound can participate in substitution reactions, such as the arylation of oxazoles using palladium-catalyzed methods.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.

Substitution: Palladium catalysts, phosphine ligands, and polar or nonpolar solvents depending on the desired regioselectivity.

Major Products

類似化合物との比較

Similar Compounds

Benzoxazole: A similar compound with a benzene ring fused to an oxazole ring.

Thiazole: Contains a sulfur atom in place of the oxygen atom in oxazole.

Imidazole: Features two nitrogen atoms in the five-membered ring.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

生物活性

2-(Oxazol-2-YL)acetonitrile, a heterocyclic compound characterized by the presence of an oxazole ring and a nitrile group, has garnered attention in the fields of medicinal chemistry and biological research. This compound's unique chemical structure contributes to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective properties. This article reviews the current understanding of the biological activity of 2-(Oxazol-2-YL)acetonitrile, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(Oxazol-2-YL)acetonitrile is C₅H₄N₂O. It features a five-membered aromatic ring containing nitrogen and oxygen, which influences its reactivity and interaction with biological targets.

Target Interactions : 2-(Oxazol-2-YL)acetonitrile acts through various non-covalent interactions with enzymes and receptors. Research indicates that oxazoline derivatives can modulate biochemical pathways by inhibiting specific enzymes or altering receptor activity.

Biochemical Pathways : The compound is involved in several metabolic pathways, particularly those related to inflammation and cell signaling. Its ability to interact with key proteins suggests potential therapeutic applications in diseases where these pathways are disrupted.

Biological Activities

Research has highlighted several biological activities associated with 2-(Oxazol-2-YL)acetonitrile:

- Antimicrobial Activity : Studies have shown that oxazole derivatives exhibit significant antimicrobial properties. For instance, 2-(Oxazol-2-YL)acetonitrile has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results.

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Recent research indicates that oxazole derivatives can influence neurodegenerative processes. For example, compounds structurally related to 2-(Oxazol-2-YL)acetonitrile have been shown to reduce the aggregation of neurotoxic proteins, such as α-synuclein, in models of Parkinson's disease .

Case Study 1: Antimicrobial Evaluation

A study conducted on various oxazole derivatives, including 2-(Oxazol-2-YL)acetonitrile, assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotection in Parkinson's Disease Models

In vivo studies using transgenic mouse models of Parkinson's disease demonstrated that an analog of 2-(Oxazol-2-YL)acetonitrile effectively reduced motor impairment and levels of oligomerized α-synuclein in the brain. This highlights the neuroprotective potential of compounds within this class .

Comparison with Similar Compounds

To understand the uniqueness of 2-(Oxazol-2-YL)acetonitrile, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| 2-(Thiazol-2-YL)acetonitrile | Thiazole derivative | Exhibits distinct antimicrobial properties |

| 2-(Benzoxazol-2-YL)acetonitrile | Benzoxazole derivative | Known for potent anticancer activity |

| 5-Methyl-oxazole | Methyl-substituted | Displays unique reactivity patterns in synthesis |

These comparisons underscore the versatility and significance of oxazole derivatives in chemical research and applications.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that derivatives of 2-(Oxazol-2-YL)acetonitrile have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are critical for evaluating their therapeutic potential and guiding further drug development efforts.

特性

IUPAC Name |

2-(1,3-oxazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNLARDRLKRNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608764 |

Source

|

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809533-78-6 |

Source

|

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。